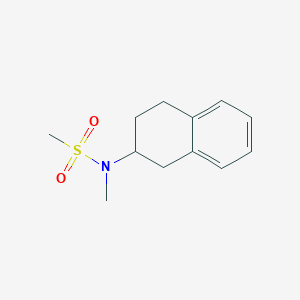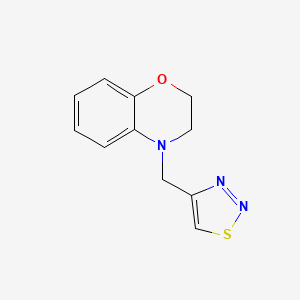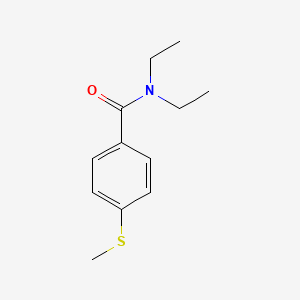![molecular formula C10H18N2O B7549973 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)
1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone, also known as 4-CMC, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has gained popularity in recent years due to its stimulating effects. 4-CMC is a research chemical that is commonly used in scientific research to study its mechanism of action and its effects on the human body.
Mécanisme D'action
The mechanism of action of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulating effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine, serotonin, and norepinephrine, which results in feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone can lead to adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone in lab experiments is its availability. It is relatively easy to synthesize and can be obtained from various chemical suppliers. Additionally, it is a reference compound that is commonly used in studies that aim to understand the mechanism of action of other psychoactive substances. However, one limitation of using 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone in lab experiments is its potential for abuse. It is a psychoactive substance that can be misused for recreational purposes, which can compromise the validity of the research results.
Orientations Futures
There are several future directions for research on 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone. One area of research is the development of new treatments for psychiatric disorders such as depression and anxiety. Researchers can study the effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone on neurotransmitter systems to identify potential targets for drug development. Another area of research is the development of new synthetic cathinones that have improved therapeutic properties and reduced potential for abuse. Researchers can use 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone as a reference compound to develop new analogs with desirable properties. Additionally, researchers can study the long-term effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone on the human body to identify potential health risks associated with its use.
Conclusion
In conclusion, 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is a synthetic compound that is commonly used in scientific research to study its effects on the human body. It is a psychoactive substance that acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. The biochemical and physiological effects of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone are similar to those of other stimulants. It is a reference compound that is commonly used in studies that aim to understand the mechanism of action of other psychoactive substances. However, its potential for abuse is a limitation in lab experiments. There are several future directions for research on 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone, including the development of new treatments for psychiatric disorders and the development of new synthetic cathinones with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone involves the reaction of cyclopropylmethylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone. This synthesis method has been optimized and improved over the years to increase the yield and purity of the product.
Applications De Recherche Scientifique
1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is commonly used in scientific research to study its effects on the human body. It is often used as a reference compound in studies that aim to understand the mechanism of action of other psychoactive substances. Researchers also use 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone to study its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. Additionally, 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is used in studies that aim to develop new treatments for psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
1-[4-(cyclopropylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-6-4-11(5-7-12)8-10-2-3-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXIAYMKYYJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)


![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)

![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)

